

physical and chemical properties of 1-methyl-1H-pyrazole-3-carbohydrazide

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-3-carbohydrazide

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An In-depth Technical Guide on 1-methyl-1H-pyrazole-3-carbohydrazide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of **1-methyl-1H-pyrazole-3-carbohydrazide**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Precise quantitative physical data for **1-methyl-1H-pyrazole-3-carbohydrazide** is not readily available in public databases. However, data for structurally related compounds, along with computed properties, can provide valuable estimations. The molecular formula for **1-methyl-1H-pyrazole-3-carbohydrazide** is $C_5H_8N_4O$.

Table 1: Physical and Chemical Properties of **1-methyl-1H-pyrazole-3-carbohydrazide** and Related Compounds

| Property | Value | Source/Compound |
|------------------|---------------------------------------|--|
| Molecular Weight | 140.14 g/mol | Calculated |
| CAS Number | Not Available | P&S Chemicals[1] |
| Appearance | White powder (predicted) | Analogous compounds[2] |
| Melting Point | 134-140 °C | For 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide[2] |
| Boiling Point | 93 °C | For 1-Methyl-1H-pyrazol-3-amine[3] |
| Solubility | Slightly soluble in water (predicted) | For 1-Methyl-1H-pyrazol-3-amine[3] |

Spectral Data

Experimental spectral data for **1-methyl-1H-pyrazole-3-carbohydrazide** is not widely published. The following tables summarize expected spectral characteristics based on data from closely related pyrazole derivatives.

Table 2: Predicted ¹H NMR Spectral Data for **1-methyl-1H-pyrazole-3-carbohydrazide** in CDCl₃

| Chemical Shift (δ , ppm) | Multiplicity | Assignment | Reference Compound |
|----------------------------------|--------------|-------------------------|---|
| ~3.9 | s | N-CH ₃ | 1-Methylpyrazole[4] |
| ~6.5 | d | Pyrazole-H ⁴ | 5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5] |
| ~7.5 | d | Pyrazole-H ⁵ | 1-Methylpyrazole[4] |
| ~4.5 | br s | -NH ₂ | General range for hydrazides |
| ~8.0 | br s | -CONH- | General range for hydrazides |

Table 3: Predicted IR Spectral Data for **1-methyl-1H-pyrazole-3-carbohydrazide**

| Wavenumber (cm ⁻¹) | Intensity | Assignment | Reference Compound |
|--------------------------------|---------------|--------------------------------|---|
| ~3300-3400 | Strong, Broad | N-H stretching (hydrazide) | Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6] |
| ~1650 | Strong | C=O stretching (amide I) | 5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5] |
| ~1600 | Medium | N-H bending (amide II) | General range for amides |
| ~1550 | Medium | C=N stretching (pyrazole ring) | Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6] |

Experimental Protocols

General Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide

The synthesis of **1-methyl-1H-pyrazole-3-carbohydrazide** can be achieved through a two-step process starting from 1-methyl-1H-pyrazole-3-carboxylic acid.

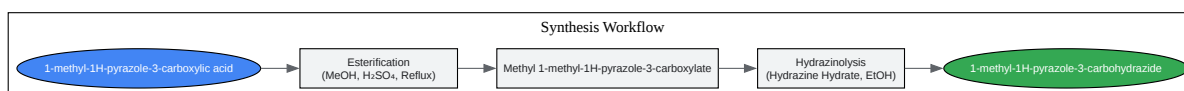
Step 1: Esterification of 1-methyl-1H-pyrazole-3-carboxylic acid

- To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Hydrazinolysis of the methyl ester

- Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.
- Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
- Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

- Filter the solid, wash with cold ethanol, and dry under vacuum to yield **1-methyl-1H-pyrazole-3-carbohydrazide**.



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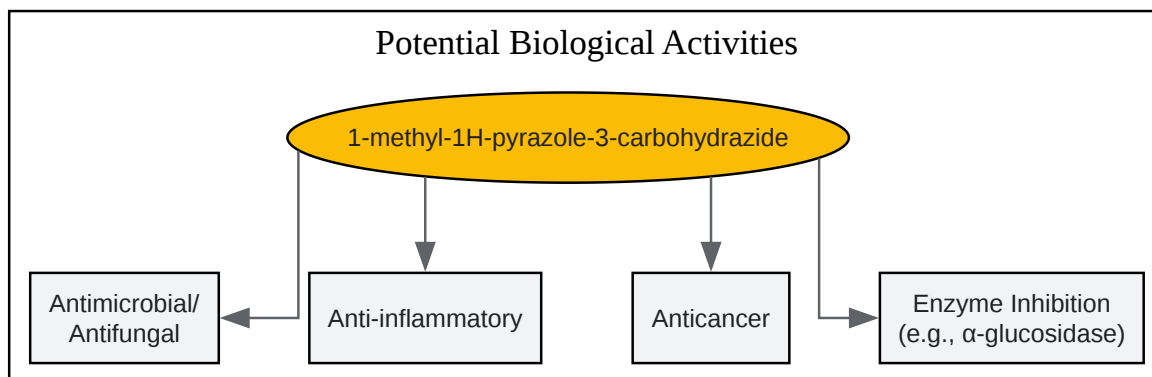
Caption: General synthesis workflow for **1-methyl-1H-pyrazole-3-carbohydrazide**.

Potential Biological Activities and Signaling Pathways

Pyrazole carbohydrazide derivatives are known to exhibit a wide range of biological activities. While specific studies on **1-methyl-1H-pyrazole-3-carbohydrazide** are limited, the core structure is a key pharmacophore in various therapeutic areas.

Potential Biological Activities:

- **Antimicrobial and Antifungal:** Pyrazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.
- **Anti-inflammatory:** Some pyrazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
- **Anticancer:** Certain pyrazole carbohydrazide derivatives have shown cytotoxic activity against cancer cell lines.
- **Enzyme Inhibition:** The pyrazole nucleus is present in several enzyme inhibitors, including those targeting kinases and other enzymes involved in disease pathways. A study on a derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, showed inhibitory activity against α -glucosidase and α -amylase.[5]



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Caption: Potential biological activities of the pyrazole carbohydrazide scaffold.

Conclusion

1-methyl-1H-pyrazole-3-carbohydrazide is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is sparse, the known properties and biological activities of related pyrazole derivatives suggest it is a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties and pharmacological profile.

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